(R)-VU 6008667

M5 muscarinic receptor Negative allosteric modulator (NAM) Stereoselectivity

(R)-VU 6008667 is the inactive (R)-enantiomer of the M5 mAChR NAM VU 6008667. It is a critical negative control for experiments using the active (S)-enantiomer or racemate. With IC₅₀ >10 µM vs. 1.2 µM for the (S)-form, it validates M5-specific pharmacology. Essential for SAR studies and assay validation. Use pure (R)-enantiomer to avoid misinterpretation.

Molecular Formula C24H17ClF2N2O2
Molecular Weight 438.86
CAS No. 2097818-14-7
Cat. No. B2834607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-VU 6008667
CAS2097818-14-7
Molecular FormulaC24H17ClF2N2O2
Molecular Weight438.86
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl
InChIInChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3/t24-/m1/s1
InChIKeyXMSLRELXMCKGCB-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where to Buy (R)-VU 6008667 (CAS 2097818-14-7): An Inactive Control for M5 Muscarinic Receptor Research


(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one (CAS 2097818-14-7), also designated (R)-VU 6008667, is the (R)-enantiomer of the M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM) VU 6008667 [1]. This chiral compound belongs to the imidazo[2,1-a]isoindol-5-one chemotype, with a molecular weight of 438.85 g/mol and predicted density of 1.48 g/cm³ . Critically, (R)-VU 6008667 is characterized not by potent pharmacological activity but by its lack thereof: it is devoid of M5 NAM activity (IC₅₀ > 10 µM), in contrast to its active (S)-enantiomer (IC₅₀ = 1.2–1.8 µM) [2]. This stereochemical specificity establishes its primary scientific utility as an inactive negative control compound in M5 mAChR pharmacology studies .

Why (R)-VU 6008667 (CAS 2097818-14-7) Cannot Be Substituted with Its Active (S)-Enantiomer


In the context of scientific procurement, substituting (R)-VU 6008667 with its active (S)-enantiomer VU 6008667 (CAS 2092923-21-0) or the racemic mixture (Rac)-VU 6008667 (CAS 2092917-63-8) leads to a fundamental experimental misinterpretation. The three forms are pharmacologically distinct: (S)-VU 6008667 is a potent and selective M5 NAM (human M5 IC₅₀ = 1.2 µM; rat M5 IC₅₀ = 1.6 µM) with high CNS penetration [1], while (R)-VU 6008667 is essentially inactive at the M5 receptor (IC₅₀ > 10 µM) . Using the racemate introduces partial M5 inhibition, confounding the interpretation of observed effects. Therefore, any study seeking to establish the stereochemical specificity of M5-mediated pharmacology or to validate assay specificity mandates the use of the pure (R)-enantiomer as an inactive control. The structural identity—a single stereocenter inversion—translates into a >8-fold difference in potency, making generic substitution scientifically invalid [2].

Quantitative Evidence for (R)-VU 6008667 (CAS 2097818-14-7): Differentiation Data for Procurement


Comparative M5 NAM Activity: (R)-VU 6008667 vs. (S)-VU 6008667 vs. Racemate

The defining differentiation of (R)-VU 6008667 (CAS 2097818-14-7) is its lack of significant negative allosteric modulator (NAM) activity at the M5 muscarinic acetylcholine receptor (mAChR), in direct contrast to its (S)-enantiomer and the racemic mixture. This stereochemical specificity is the primary reason for procuring this specific enantiomer as a negative control. The (R)-enantiomer exhibits an IC₅₀ value greater than 10 µM, indicating it is essentially inactive at the M5 receptor at relevant concentrations [1]. In contrast, the active (S)-enantiomer (CAS 2092923-21-0) demonstrates potent inhibition with IC₅₀ values of 1.2 µM (human M5) and 1.6 µM (rat M5) [2]. The racemic mixture (CAS 2092917-63-8) shows intermediate activity with an IC₅₀ of approximately 1.8 µM [3].

M5 muscarinic receptor Negative allosteric modulator (NAM) Stereoselectivity

Purity Specifications and Analytical Identity of (R)-VU 6008667

For use as a negative control, the chemical and stereochemical purity of (R)-VU 6008667 is a critical procurement parameter. Vendor specifications for this compound consistently report high chemical purity. For example, AKSci lists a minimum purity specification of 99.57% for their catalog item (7951EP) . Other vendors report purity thresholds of ≥95% or >98% for research-grade material [1]. Furthermore, the compound is available as an analytical standard, certified for use in quantitative and qualitative analytical applications to ensure accurate identification and purity assessment in experimental workflows .

Quality control Analytical standard Chiral purity

Predicted Physicochemical Properties Relevant to In Vitro Handling

Understanding the basic physicochemical properties of (R)-VU 6008667 is essential for proper experimental design, particularly in preparing stock solutions for in vitro assays. The molecular formula is C₂₄H₁₇ClF₂N₂O₂ and the exact molecular weight is 438.85 g/mol . The predicted density is 1.48 g/cm³, and the predicted boiling point is 616.1 ± 55.0 °C . These values are fundamental parameters used in molarity and dilution calculations, which are critical for ensuring accurate and reproducible compound concentrations in biological assays.

Pre-formulation Solubility Physicochemical properties

Stereochemical Designation and Structural Identity

The unambiguous identification of the correct stereoisomer is paramount. This compound is defined by its (9bR) absolute configuration. Key structural identifiers confirm this: the IUPAC name is (9bR)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one . The InChIKey is XMSLRELXMCKGCB-XMMPIXPASA-N, and the canonical SMILES string is CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl, which uniquely encodes the stereochemistry of the molecule [1]. This specific identification is crucial to differentiate it from the active (9bS)-enantiomer (InChIKey: XMSLRELXMCKGCB-PSXMRANNSA-N) [2].

Stereochemistry Chiral resolution Structural confirmation

Primary Research Applications for (R)-VU 6008667 (CAS 2097818-14-7) Based on Differentiating Evidence


Use as a Stereochemistry-Matched Inactive Control in M5 mAChR NAM Pharmacology

Given its >8-fold lower potency at the M5 receptor compared to the active (S)-enantiomer (IC₅₀ > 10 µM vs. 1.2 µM) [1], (R)-VU 6008667 serves as an essential negative control. In any in vitro or in vivo experiment assessing the effects of an M5 NAM, a parallel cohort treated with (R)-VU 6008667 at the same concentration is required. This allows researchers to confidently attribute observed effects of the active enantiomer (or racemate) specifically to M5 receptor modulation, ruling out any confounding, non-specific, or off-target effects of the chemotype itself.

Validating Target Engagement and Assay Specificity in GPCR Screening

The inactivity of (R)-VU 6008667 at the M5 receptor makes it an ideal tool for validating the specificity of M5-targeted assays . In high-throughput screening campaigns for M5 NAMs or in secondary assays confirming hit activity, inclusion of this compound helps define the assay window. A lack of response to (R)-VU 6008667 confirms that the assay signal is dependent on specific modulation of the M5 receptor's allosteric site, as defined by the stereochemical requirements of the binding pocket, thereby reducing false positive rates.

Analytical Standard for Quantification and Chiral Purity Assessment

With a certified purity of 99.57% , (R)-VU 6008667 is available as an analytical standard. This application is critical for quality control in laboratories that synthesize or utilize VU 6008667 and its analogs. The pure (R)-enantiomer can be used as a reference standard in HPLC or LC-MS methods to quantify the active (S)-enantiomer in biological samples, assess the purity of synthesized batches, or verify the enantiomeric excess of chiral preparations, ensuring experimental reproducibility.

Structure-Activity Relationship (SAR) Studies of the Imidazo[2,1-a]isoindol-5-one Chemotype

The development of VU 6008667 from the long-acting M5 NAM ML375 involved extensive SAR, culminating in the discovery that the (S)-enantiomer was the active form [2]. (R)-VU 6008667 remains a key compound for SAR studies. It serves as a stereochemically defined reference point for evaluating new analogs. By comparing the activity of novel derivatives against both the active (S)-VU 6008667 and the inactive (R)-VU 6008667, medicinal chemists can gain valuable insights into the stereoelectronic requirements of the M5 allosteric binding pocket, guiding the optimization of next-generation modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-VU 6008667

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.